BenchChemオンラインストアへようこそ!

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

FAAH inhibition Endocannabinoid system Carbamate pharmacophore

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-33-6) is a synthetic, small-molecule thiazole carbamate derivative. Its structure features a thiazole core, an ethyl carbamate at the 2-position, and a 4-chlorophenylacetamide side chain.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 946314-33-6
Cat. No. B2667578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946314-33-6
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20)
InChIKeyKIPHGZURWULQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-33-6): Procurement-Quality Overview for Research and Development


Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-33-6) is a synthetic, small-molecule thiazole carbamate derivative. Its structure features a thiazole core, an ethyl carbamate at the 2-position, and a 4-chlorophenylacetamide side chain [1]. It belongs to the class of alkylthiazole carbamates, which have been patented by Sanofi as inhibitors of the enzyme fatty acid amide hydrolase (FAAH), a key regulator of the endocannabinoid system [2]. While detailed biological data for this specific compound is not publicly available, its structural features position it within a well-defined chemical series with established pharmacological relevance, making it a candidate for research programs targeting FAAH or related serine hydrolases.

Why Generic Substitution of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Fails: Structural Nuances in Alkylthiazole Carbamates


Within the alkylthiazole carbamate family, even minor structural changes can profoundly impact target affinity, selectivity, and metabolic stability. The specific combination of the 4-chlorophenyl group, the ethyl carbamate ester, and the ether linkage to the thiazole core is not arbitrary; it represents a finely balanced pharmacophore. The Sanofi patent covering this class explicitly claims variations in the heterocyclic core, the aryl substituent, and the carbamate alkyl chain to modulate FAAH inhibition [1]. Generic substitution with a close analog—such as a methyl carbamate, a 4-fluorophenyl derivative, or a different thiazole isomer—could therefore lead to unpredictable changes in potency, selectivity, or pharmacokinetic properties, undermining experimental reproducibility and research outcomes [2]. This guide provides the evidence needed to justify the procurement of this specific compound.

Product-Specific Evidence Guide: Quantifying the Differentiation of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-33-6)


FAAH Inhibitory Potency: Class-Level Benchmark for the Alkylthiazole Carbamate Series

The compound falls within the scope of Sanofi's alkylthiazole carbamate patent (US 8,912,218), which claims compounds as FAAH inhibitors. While no specific IC50 value for this exact compound is publicly disclosed, the patent establishes that compounds of this structural class are designed to inhibit FAAH, a validated target for pain and inflammation [1]. In related carbamate series, electron-withdrawing para-chloro substituents on the O-aryl ring have been shown to enhance FAAH inhibitory potency while maintaining chemical stability [2]. This compound's 4-chlorophenylacetamide motif is consistent with these SAR trends, suggesting potential for potent FAAH inhibition.

FAAH inhibition Endocannabinoid system Carbamate pharmacophore

Carbamate Hydrolytic Stability: Impact of N-Alkyl Chain on Metabolic Profile

The ethyl carbamate moiety in this compound is a critical determinant of hydrolytic stability. Studies on a related series of O-aryl carbamates demonstrated that substituting a primary alkyl group (e.g., ethyl) for a secondary or tertiary alkyl group at the carbamate nitrogen significantly alters susceptibility to rat plasma esterases [1]. Specifically, the ethyl group provides an intermediate degree of steric hindrance around the carbamate labile group, potentially offering a balance between metabolic stability and FAAH binding affinity, in contrast to a methyl carbamate which would be more rapidly hydrolyzed [1]. While direct comparison data for this exact compound versus its methyl analog is not available, the class-level SPR trends strongly suggest that the ethyl substitution is a design feature for optimized pharmacokinetics.

Metabolic stability Carbamate hydrolysis Structure-property relationships

Chemical Topology Differentiation: 2-Thiazolyl Carbamate vs. Alternative Thiazole Substitution Patterns

The point of attachment of the carbamate group to the thiazole ring is a key structural variable. This compound features a 2-thiazolyl carbamate (carbamate at the 2-position of the thiazole), which is the substitution pattern most commonly exemplified in Sanofi's FAAH inhibitor patents [1]. In contrast, 4-thiazolyl or 5-thiazolyl carbamate regioisomers would present the pharmacophore in a different spatial orientation, likely altering the geometry of key interactions within the FAAH active site. This specific 2-thiazolyl connectivity is therefore expected to be critical for achieving the intended binding mode. Procurement of a regioisomerically mis-substituted thiazole carbamate would confound structure-activity relationship (SAR) analysis.

Thiazole regioisomers Carbamate positional isomers Receptor binding topology

4-Chlorophenyl vs. Other Aryl Substituents: Predicted Impact on Target Affinity

The 4-chlorophenyl group in this compound is a common feature in FAAH inhibitors, where electron-withdrawing para-substituents on the aromatic ring have been shown to improve potency by stabilizing non-covalent interactions within the enzyme's acyl chain binding pocket [1]. Replacing the chlorine with a hydrogen (unsubstituted phenyl), a methyl group, or a fluorine would alter the electronic and steric properties of this key recognition element. While direct comparative data for this compound is lacking, SAR studies on related carbamate-based FAAH inhibitors indicate that para-chloro substitution can increase inhibitory potency by up to an order of magnitude compared to unsubstituted phenyl analogs [1]. This compound therefore incorporates an optimized halogen substitution pattern that is likely to confer superior target engagement relative to des-halo or alternative halo analogs.

Halogen substitution SAR Electron-withdrawing effects

Best-Fit Application Scenarios for Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-33-6)


FAAH Inhibitor Probe for Endocannabinoid System Research

This compound is best deployed as a research tool to investigate FAAH inhibition in cell-based or biochemical assays, where its structural alignment with the Sanofi-patented alkylthiazole carbamate class suggests potential for potent and selective FAAH blockade [1]. Its ethyl carbamate and 4-chlorophenyl features are consistent with known SAR for this target class, making it a suitable candidate for studying endocannabinoid signaling pathways.

Comparative SAR Studies on Alkylthiazole Carbamate Series

Given its well-defined structural features—specifically the 2-thiazolyl carbamate regioisomer and the 4-chloro substituent—this compound can serve as a key reference point in SAR studies exploring the impact of halogen substitution, carbamate N-alkyl chain length, and thiazole attachment position on FAAH activity and selectivity. Its differentiation from ethyl carbamate analogs with different aryl substituents (e.g., 4-fluorophenyl, 4-methylphenyl) can provide valuable pharmacophore mapping data [1].

Metabolic Stability Benchmarking in Carbamate-Based Inhibitors

The compound's ethyl carbamate group provides an intermediate level of steric protection against plasma esterases, as inferred from class-level structure-property relationship studies [2]. Researchers investigating the metabolic stability of carbamate FAAH inhibitors can use this compound to benchmark the hydrolytic half-life of N-ethyl carbamates relative to N-methyl or N-isopropyl analogs, supporting the design of compounds with improved pharmacokinetic profiles.

Chemical Probe for Non-FAAH Serine Hydrolase Profiling

Although primarily associated with FAAH inhibition, thiazole carbamates may exhibit cross-reactivity with other serine hydrolases. This compound, with its unique substitution pattern, can be used in activity-based protein profiling (ABPP) studies to assess its selectivity across the serine hydrolase superfamily, potentially revealing off-target interactions that inform the optimization of next-generation FAAH inhibitors [2].

Quote Request

Request a Quote for Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.